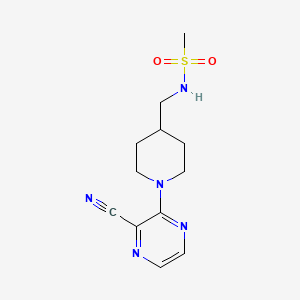

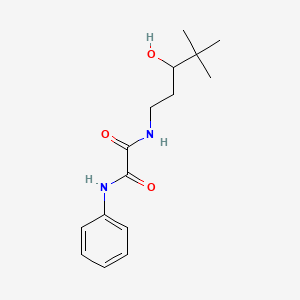

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide is a chemical compound with the following properties:

- Molecular Formula : C<sub>14</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>

- Molecular Weight : Approximately 298.4 g/mol

Molecular Structure Analysis

The molecular structure of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide consists of the following components:

- A central oxalamide core (oxalamide group)

- A phenyl group attached to one of the nitrogen atoms

- A hydroxyalkyl group (3-hydroxy-4,4-dimethylpentyl) attached to the other nitrogen atom

Chemical Reactions Analysis

- Hydrolysis reactions

- Esterification reactions

- Substitution reactions

- Oxidation or reduction reactions

Physical And Chemical Properties Analysis

- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

- Melting Point : Determine the melting point.

- Stability : Assess its stability under different conditions (e.g., temperature, pH).

Scientific Research Applications

Chemistry and Drug Design

Research on related compounds demonstrates the importance of structural modification in enhancing biological activity or specificity. For example, the study on "Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions" highlights the utility of specific catalysts and ligands, such as N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO), in the hydroxylation of aryl halides, presenting a method that could be applicable in the synthesis or modification of complex molecules including "N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide" (Shanghua Xia et al., 2016).

Pharmacological Applications

Related compounds have been explored for their potential in treating various diseases, such as cancer. For instance, "Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents" demonstrates the exploration of novel compounds for their cytotoxicity against cancer cell lines, which could inform the development of "N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide" as a potential therapeutic agent (Vivek Kumar et al., 2009).

Material Science and Environmental Applications

Studies on related chemical structures have also contributed to material science, for example, "A comparison of fenuron degradation by hydroxyl and carbonate radicals in aqueous solution" investigates the transformation and degradation of specific compounds in the environment, which could be relevant for understanding the environmental fate and breakdown of "N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide" (P. Mazellier et al., 2007).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

- Environmental Impact : Consider its impact on the environment.

Future Directions

Future research should focus on:

- Biological Activity : Investigate its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

Please note that the above analysis is based on existing knowledge and research. For more detailed information, refer to relevant scientific literature123.

properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)12(18)9-10-16-13(19)14(20)17-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLANWJBARXFIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C(=O)NC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986312.png)

![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)

![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)

![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)